molecular formula C10H12N4O B2950666 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-92-9

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2950666
CAS RN: 2034571-92-9
M. Wt: 204.233
InChI Key: KURLZIMJCYXISN-UHFFFAOYSA-N
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Description

The compound “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are polycyclic aromatic compounds containing a pyridine ring fused to a pyrimidine ring. Pyridopyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a pyrido[2,3-d]pyrimidin-7(8H)-one core, which is a bicyclic structure with a pyridine ring fused to a pyrimidine ring. The 4-position of the structure is substituted with a dimethylamino group, and the 8-position is substituted with a methyl group .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve the reactive sites at the 4- and 8-positions. The dimethylamino group at the 4-position could potentially undergo reactions with electrophiles, while the methyl group at the 8-position could potentially undergo reactions with nucleophiles .

Mechanism of Action

Target of Action

The primary targets of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs . The compound has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing its substrate . The exact nature of this interaction and the resulting changes in the target proteins are still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with various tyrosine kinases . These include pathways involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) . The downstream effects of these interactions can lead to a variety of cellular responses, including changes in cell growth, differentiation, and survival .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with and the biochemical pathways it affects . For example, by inhibiting tyrosine kinases, the compound can disrupt signal transduction pathways, leading to altered cell behavior . In the context of cancer, this can result in reduced tumor growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s protonation degree can be significantly impacted by temperature . This can affect the compound’s interaction with its targets and, consequently, its overall effectiveness

Advantages and Limitations for Lab Experiments

DMMP has several advantages for lab experiments, including its ease of synthesis and its potent biological activity. DMMP can be synthesized using commercially available starting materials and simple reaction conditions, making it accessible to a wide range of researchers. DMMP also exhibits potent biological activity, making it an attractive target for drug development. However, DMMP also has some limitations, including its toxicity and potential side effects. Careful handling and safety precautions must be taken when working with DMMP to avoid any adverse effects.

Future Directions

There are several future directions for research on DMMP, including its potential applications in drug development, materials science, and organic electronics. In drug development, DMMP could be further optimized to improve its potency and selectivity for cancer cells and viruses. In materials science, DMMP could be used as a building block for the synthesis of new materials with unique electronic and optical properties. In organic electronics, DMMP could be employed in the fabrication of new devices, such as OLEDs and OFETs, with improved performance and stability.
Conclusion
In conclusion, DMMP is a fascinating chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP can be synthesized using various methods and exhibits potent biological activity, making it an attractive target for drug development. DMMP also has potential applications in materials science and organic electronics, making it a versatile and valuable compound for researchers. Further research on DMMP could lead to the development of new drugs, materials, and devices with unique properties and applications.

Synthesis Methods

DMMP can be synthesized using various methods, including the condensation reaction between 2-aminopyridine and ethyl acetoacetate in the presence of formaldehyde and dimethylamine. Another method involves the reaction between 2,4-dimethylpyrimidine-5-carboxylic acid and dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting product is then treated with formaldehyde and dimethylamine to obtain DMMP. The synthesis of DMMP is relatively straightforward and can be achieved using commercially available starting materials.

Scientific Research Applications

DMMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMMP has been shown to exhibit potent antitumor and antiviral activity, making it a promising candidate for the development of new drugs. DMMP has also been used as a building block for the synthesis of novel materials, such as fluorescent dyes and organic semiconductors. Furthermore, DMMP has been employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electronic properties.

properties

IUPAC Name

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-13(2)9-7-4-5-8(15)14(3)10(7)12-6-11-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURLZIMJCYXISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1N=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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